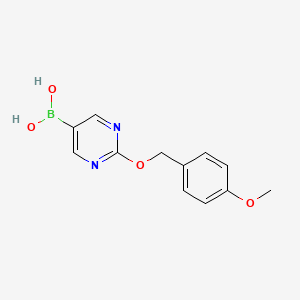
2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid” is a chemical compound with the CAS Number: 1217500-72-5 . It has a molecular weight of 260.06 and its molecular formula is C12H13BN2O4 . The IUPAC name for this compound is 2-[(4-methoxybenzyl)oxy]-5-pyrimidinylboronic acid .
Molecular Structure Analysis
The InChI code for “2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid” is 1S/C12H13BN2O4/c1-18-11-4-2-9 (3-5-11)8-19-12-14-6-10 (7-15-12)13 (16)17/h2-7,16-17H,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid” are not available, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 514.6±60.0 °C and a predicted density of 1.31±0.1 g/cm3 . It has a predicted pKa value of 5.31±0.18 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Sensing Applications
Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. This leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This can be particularly useful in tracking and studying biological processes.
Protein Manipulation and Modification
Boronic acids have shown potential in protein manipulation and modification . This can be particularly useful in the field of biochemistry and molecular biology.
Separation Technologies
Boronic acids have been used in separation technologies . This can be particularly useful in the purification of compounds in chemical synthesis.
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . This is particularly relevant in the field of medicinal chemistry where boronic acids are used in the synthesis of pharmaceuticals.
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This has potential applications in the treatment of diabetes.
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, including pyrimidine boronic acids, are often used in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are key to the synthesis of many organic compounds .
Mode of Action
In Suzuki-Miyaura coupling reactions, 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid would interact with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the boronic acid. In transmetalation, the organic group attached to the boron atom is transferred to the palladium .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura coupling reactions suggests it could play a role in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid’s action would depend on the specific context in which it’s used. In the context of Suzuki-Miyaura coupling reactions, the compound would contribute to the formation of carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by the recommendation to store the compound in a refrigerated environment . Additionally, the efficacy of the compound in Suzuki-Miyaura coupling reactions can be influenced by the presence of a suitable catalyst and the reaction conditions .
Propriétés
IUPAC Name |
[2-[(4-methoxyphenyl)methoxy]pyrimidin-5-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BN2O4/c1-18-11-4-2-9(3-5-11)8-19-12-14-6-10(7-15-12)13(16)17/h2-7,16-17H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOPLKCYKQDZCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OCC2=CC=C(C=C2)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675125 |
Source


|
| Record name | {2-[(4-Methoxyphenyl)methoxy]pyrimidin-5-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217500-72-5 |
Source


|
| Record name | B-[2-[(4-Methoxyphenyl)methoxy]-5-pyrimidinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(4-Methoxyphenyl)methoxy]pyrimidin-5-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

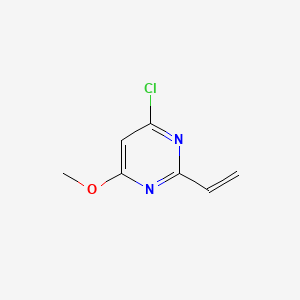



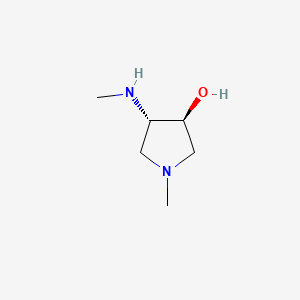



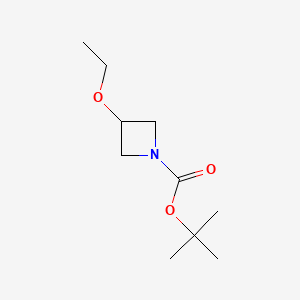

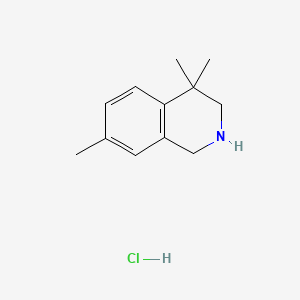

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B567213.png)
